molecular formula C21H19F3N2OS B2427215 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 873076-10-9

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2427215
CAS No.: 873076-10-9
M. Wt: 404.45
InChI Key: VGICVRNGFIXLSA-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is an organic compound with the CAS Registry Number 873076-10-9 . Its molecular formula is C21H19F3N2OS, and it has a molecular weight of approximately 404.45 g/mol . This benzamide derivative features a 1,3-thiazole ring core, a structural motif frequently explored in medicinal chemistry and chemical biology for its diverse biological properties . Compounds containing the thiazole ring are often investigated as potential therapeutic agents, and research into similar structures has indicated interest in their cytotoxic properties . The presence of the 4-(trifluoromethyl)benzamide group is a common pharmacophore in drug discovery, known to influence the molecule's metabolic stability and binding affinity. This product is supplied for non-human research applications. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound in various quantities from multiple suppliers .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-13-4-3-5-16(12-13)20-26-14(2)18(28-20)10-11-25-19(27)15-6-8-17(9-7-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICVRNGFIXLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to act asagonists for peroxisome proliferator-activated receptors and as inhibitors for phosphodiesterase 10A (PDE10A) , a protein abundant only in brain tissue. These targets play crucial roles in regulating inflammation and signal transduction in the brain.

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist, it may be involved in the regulation of lipid metabolism and inflammation. As a potential PDE10A inhibitor, it may affect cyclic nucleotide signaling pathways in the brain.

Result of Action

As a potential peroxisome proliferator-activated receptor agonist, it may help regulate central inflammation. As a potential PDE10A inhibitor, it may modulate signal transduction in the brain.

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic compound with a complex structure that includes a thiazole moiety and a trifluoromethyl group. Its unique chemical properties have drawn attention in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C22H22F3N3O2S, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring that contributes to its biological activities.

PropertyValue
Molecular Weight411.5 g/mol
Molecular FormulaC22H22F3N3O2S
LogP4.7018
Polar Surface Area58.167 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole rings. This compound has shown promising activity against various bacterial strains. For instance, in a study assessing the efficacy of thiazole derivatives against Mycobacterium tuberculosis, compounds similar to this exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study investigating benzamide derivatives found that modifications in the structure can enhance cytotoxicity against cancer cell lines. Specifically, derivatives with trifluoromethyl groups showed increased potency in inhibiting cell proliferation in various cancer models .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets. For example:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain benzamide derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that compounds containing thiazole rings exhibit anti-inflammatory properties, making them candidates for drug development targeting conditions like arthritis and other inflammatory diseases. For instance, derivatives of thiazole have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

1.2 Anticancer Activity

Studies on related thiazole compounds have demonstrated their ability to inhibit cancer cell proliferation. The structural features of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide may enhance its interaction with specific molecular targets involved in tumor growth and metastasis. For example, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines .

Molecular Biology Applications

2.1 Receptor Modulation

The compound's unique structure allows it to act as an allosteric modulator for certain receptors, including metabotropic glutamate receptors. This modulation can influence neurotransmitter signaling pathways, potentially leading to therapeutic effects in neurological disorders such as schizophrenia and anxiety .

2.2 Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways. Its ability to bind to active sites or allosteric sites could be leveraged in drug design to create inhibitors for enzymes implicated in diseases like diabetes and obesity .

Table 1: Summary of Key Research Findings

Study ReferenceApplication AreaFindings
Anti-inflammatoryThiazole derivatives showed significant inhibition of COX-2 with IC50 values lower than standard drugs like Celecoxib
AnticancerInduced apoptosis in cancer cell lines; potential for development into anticancer drugs
NeurologicalModulated receptor activity affecting neurotransmitter release; implications for treating anxiety disorders

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the trifluoromethylbenzamide moiety. The optimization of reaction conditions is crucial for achieving high yields and purity .

Table 2: Synthetic Route Overview

StepReaction TypeDescription
1CyclizationFormation of the thiazole ring from appropriate precursors
2SubstitutionIntroduction of the methyl groups on the phenyl ring
3CouplingAttachment of the benzamide group via amide bond formation

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